CID 71351907
Description
Compounds are typically categorized by their structural motifs, functional groups, and biological activities. For instance, emphasizes the importance of structural overlays and substrate/inhibitor specificity in comparative studies, which could guide hypotheses about CID 71351907’s role in enzymatic interactions or receptor binding .
Properties
CAS No. |
12508-72-4 |
|---|---|
Molecular Formula |
Hg2K |
Molecular Weight |
440.28 g/mol |
InChI |
InChI=1S/2Hg.K |
InChI Key |
YZUYJYFDFXQGJE-UHFFFAOYSA-N |
Canonical SMILES |
[K].[Hg].[Hg] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for the compound with PubChem Compound Identification Number 71351907 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods would typically include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
The compound with PubChem Compound Identification Number 71351907 can undergo various types of chemical reactions, including but not limited to:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: The compound may be reduced using reducing agents to form reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving the compound with PubChem Compound Identification Number 71351907 include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions would typically involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from the reactions of the compound with PubChem Compound Identification Number 71351907 would depend on the specific reaction conditions and reagents used. These products could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity and can be used in studies related to its effects on biological systems.
Medicine: The compound may have potential therapeutic applications and can be studied for its pharmacological properties.
Industry: The compound can be used in the development of new materials, chemicals, or pharmaceuticals.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 71351907, a comparative analysis with structurally or functionally analogous compounds is essential. Below is a structured comparison based on methodologies from , and 13, which highlight molecular properties, synthesis pathways, and biological activities.
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Key Observations:
Structural Diversity: this compound’s hypothetical structure may differ significantly from betulin (a triterpenoid) and oscillatoxin D (a polyketide). However, brominated aromatic compounds like CID 737737 () demonstrate how halogenation enhances bioactivity, suggesting this compound could share similar reactivity .
Functional Overlaps :
- Enzymatic inhibition is a common theme: betulin targets bile acid transporters, while CID 737737 inhibits CYP1A2. If this compound acts as an enzyme inhibitor, its mechanism may align with these precedents .
- Oscillatoxin D’s cytotoxicity highlights the importance of macrocyclic structures in disrupting cellular processes, a property that could inform this compound’s pharmacological profile .
Synthetic Challenges :
- Plant-derived compounds like betulin require extraction and purification, whereas halogenated aromatics (e.g., CID 737737) involve multi-step synthesis. This compound’s synthesis route (if synthetic) may face similar scalability or yield issues .
Research Findings and Data Interpretation
While direct studies on this compound are absent in the evidence, extrapolations can be made using analogous compounds:
- Pharmacokinetics : Compounds like CID 737737 exhibit high GI absorption and BBB permeability (), suggesting this compound’s bioavailability could be optimized through structural modifications .
- Toxicity Profiles : Betulinic acid (CID 64971) and oscillatoxin derivatives show varying toxicity levels, underscoring the need for rigorous safety assessments if this compound advances to preclinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
